REACTION_CXSMILES
|
[C:1]([O:4][C:5]([CH3:7])=[CH2:6])(=[O:3])[CH3:2].[C:8]1([CH3:18])[CH:13]=C[C:11](S(O)(=O)=O)=[CH:10][CH:9]=1.C(N(CCCCCCCC)CCCCCCCC)CCCCCCC>>[C:1]([O:4][C:5]([C:7]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:18])[CH:13]=1)=[CH2:6])(=[O:3])[CH3:2]
|
Name
|
3-methyl acetophenone
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.02 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(=C)C
|
Name
|
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)N(CCCCCCCC)CCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
a 15 cm Wiedmer distillation apparatus
|
Type
|
TEMPERATURE
|
Details
|
At a stabilised conversion (50–70% by GC, after 8 h at 95°), the mixture was cooled
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
After extraction by means of ether, and usual workup
|
Type
|
DISTILLATION
|
Details
|
the product was distilled on a bulb-to-bulb apparatus
|
Type
|
CUSTOM
|
Details
|
purified by preparative GC
|
Type
|
CUSTOM
|
Details
|
The product was obtained in 60% yield
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC(=C)C1=CC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |